

Application Notes and Protocols for In Vitro Kinase Assay of Mutant RAF

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Compound of Interest

Compound Name: RAF mutant-IN-1

Cat. No.: B12428600

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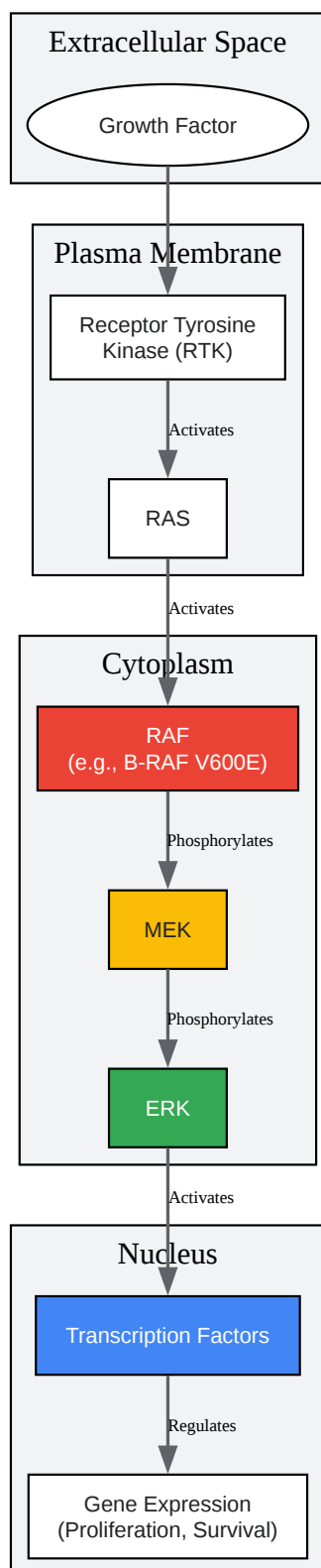
These application notes provide a detailed protocol for conducting an in vitro kinase assay for mutant RAF kinases, with a specific focus on the prevalent B-RAF V600E mutation. This assay is a fundamental tool for screening and characterizing potential kinase inhibitors.

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.^{[1][2][3][4]} Mutations in the RAF kinase family, particularly B-RAF, are frequently observed in various human cancers, with the V600E mutation being the most common, occurring in over 50% of melanomas.^{[5][6][7]} This constitutively active mutant drives aberrant signaling and tumor growth, making it a prime target for therapeutic intervention. In vitro kinase assays are essential for the initial identification and characterization of small molecule inhibitors that can specifically target these mutant kinases.

Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a three-tiered kinase pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS GTPases recruit RAF kinases to the cell membrane for activation.^{[1][4]} Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately controlling gene expression related to cell growth and survival.^{[3][8]}



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Caption: The RAS-RAF-MEK-ERK Signaling Pathway.

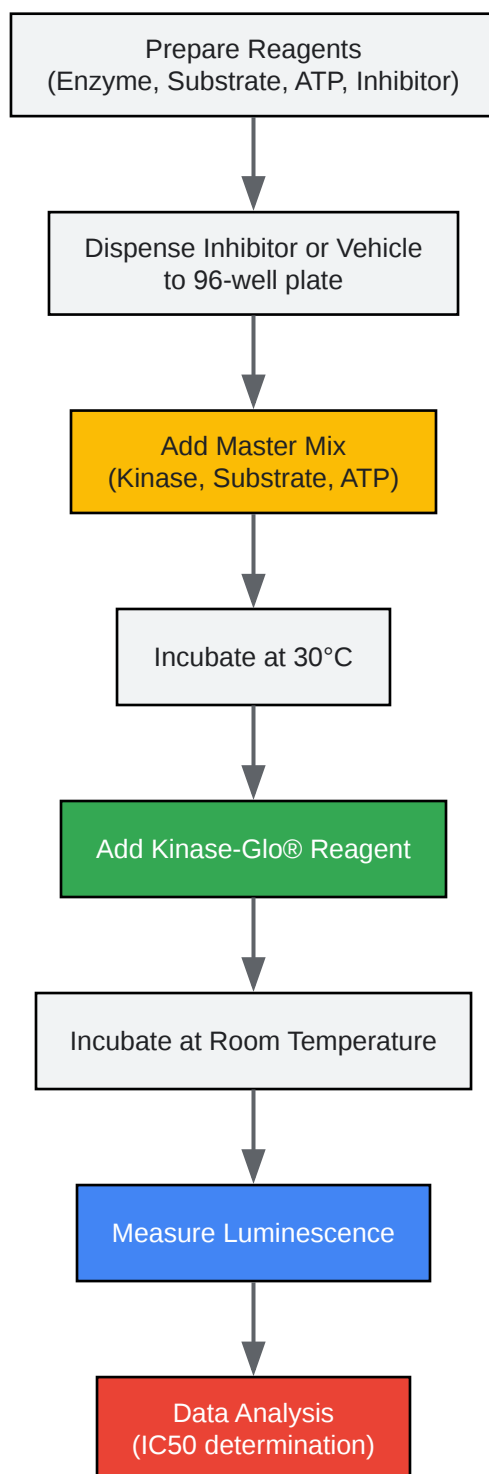
In Vitro Kinase Assay Protocol: B-RAF V600E

This protocol describes a luminescent-based kinase assay to measure the activity of recombinant B-RAF V600E and to determine the potency of inhibitory compounds. The assay quantifies ATP consumption, which is directly proportional to kinase activity.

Materials and Reagents

Reagent	Supplier	Catalog Number
Recombinant Human B-RAF V600E	BPS Bioscience	40533
Recombinant Human MEK1 (inactive)	BPS Bioscience	40236
Kinase-Glo® Max Luminescent Kinase Assay	Promega	V6071
ATP, 10 mM	Sigma-Aldrich	A7699
Kinase Buffer	BPS Bioscience	79334
Dithiothreitol (DTT), 1 M	Sigma-Aldrich	D9779
Test Inhibitor (e.g., RAF mutant-IN-1)	---	---
White, opaque 96-well plates	Corning	3917
Microplate reader capable of luminescence detection	---	---

Experimental Workflow



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